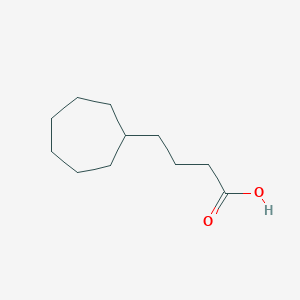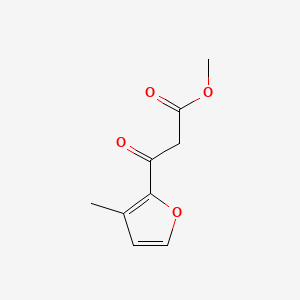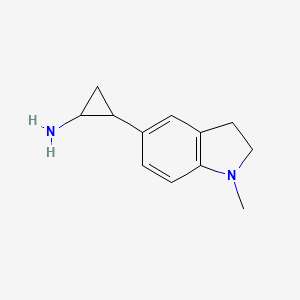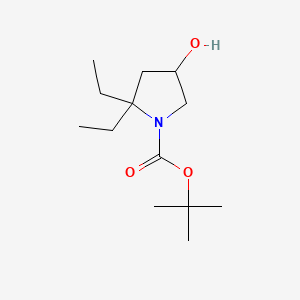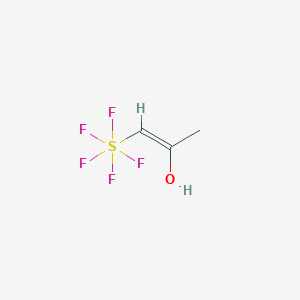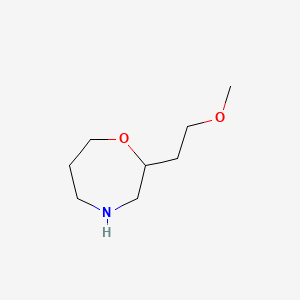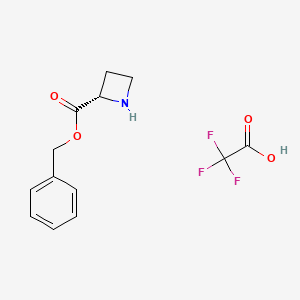
benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of benzyl (2S)-azetidine-2-carboxylate and trifluoroacetic acid. Benzyl (2S)-azetidine-2-carboxylate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-azetidine-2-carboxylate typically involves the protection of the azetidine nitrogen using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting benzyl-protected azetidine is then reacted with trifluoroacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the benzyl group or the azetidine ring.
Substitution: Substituted benzyl or azetidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid can act as a catalyst or reagent in various chemical transformations, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S)-azetidine-2-carboxylate: Lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Lacks the benzyl (2S)-azetidine-2-carboxylate component.
Benzyl (2S)-azetidine-2-carboxylate; hydrochloric acid: Similar structure but with hydrochloric acid instead of trifluoroacetic acid.
Uniqueness
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14F3NO4 |
|---|---|
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
benzyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)/t10-;/m0./s1 |
Clave InChI |
BUPXEOPTBZDZTF-PPHPATTJSA-N |
SMILES isomérico |
C1CN[C@@H]1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CNC1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


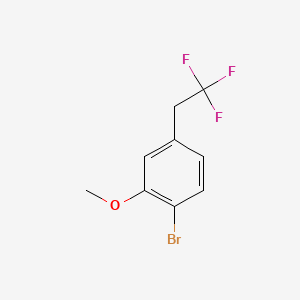
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
